2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)propanamide
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Overview
Description
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)propanamide is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)propanamide typically involves multiple steps:
Formation of 4-bromopyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the difluoromethyl group: This step involves the difluoromethylation of the bromopyrazole intermediate using difluoromethylating agents such as difluoromethyl bromide in the presence of a base.
Coupling with propanamide: The final step involves coupling the difluoromethylated bromopyrazole with N-(1-methyl-1H-pyrazol-3-yl)propanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with various nucleophiles, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazoles, while oxidation and reduction can modify the functional groups on the pyrazole ring .
Scientific Research Applications
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: The compound can be used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets. The difluoromethyl and bromopyrazole groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromopyrazole: A simpler compound that serves as a precursor in the synthesis of more complex pyrazole derivatives.
3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: Another pyrazole derivative with similar functional groups but different applications.
(4-bromo-2,3-dimethylphenyl)(methyl)sulfane: A compound with a similar bromopyrazole structure but different substituents.
Uniqueness
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)propanamide stands out due to its combination of bromine, difluoromethyl, and pyrazole groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14BrF2N5O |
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Molecular Weight |
362.17 g/mol |
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(1-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C12H14BrF2N5O/c1-6-9(13)10(11(14)15)18-20(6)7(2)12(21)16-8-4-5-19(3)17-8/h4-5,7,11H,1-3H3,(H,16,17,21) |
InChI Key |
XCEZXDBEOXSNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC2=NN(C=C2)C)C(F)F)Br |
Origin of Product |
United States |
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